
Propiophenone, 3-(4-methylpiperidino)-4'-propoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride is a complex organic compound that belongs to the class of aromatic ketones. It features a propiophenone core structure with a 4-methylpiperidino group and a 4’-propoxy substituent. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the alkylation of propiophenone with 4-methylpiperidine, followed by the introduction of a propoxy group at the para position of the aromatic ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes:
Alkylation: Propiophenone is reacted with 4-methylpiperidine in the presence of a suitable base and solvent.
Propoxylation: The intermediate product is then treated with a propylating agent to introduce the propoxy group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding concentrated hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: A simpler aromatic ketone without the piperidino and propoxy substituents.
4-Methylpropiophenone: Similar structure but lacks the piperidino and propoxy groups.
4’-Propoxypropiophenone: Contains the propoxy group but not the piperidino group.
Uniqueness
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride is unique due to the presence of both the 4-methylpiperidino and 4’-propoxy groups, which confer distinct chemical and biological properties. These substituents can enhance its solubility, stability, and potential biological activity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
103386-31-8 |
|---|---|
Molekularformel |
C18H28ClNO2 |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
3-(4-methylpiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-14-21-17-6-4-16(5-7-17)18(20)10-13-19-11-8-15(2)9-12-19;/h4-7,15H,3,8-14H2,1-2H3;1H |
InChI-Schlüssel |
ISRUGMOYOCKOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
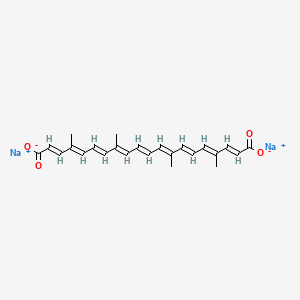
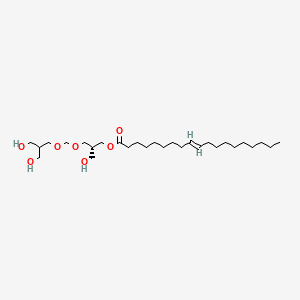
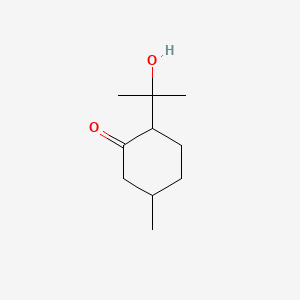

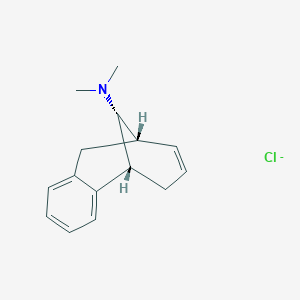

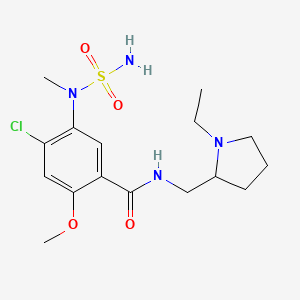
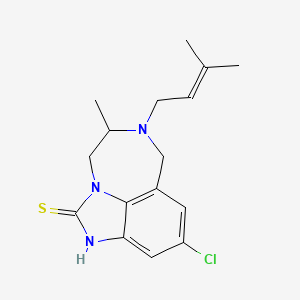


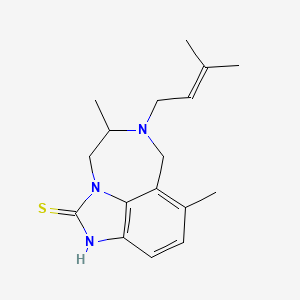
![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)

